molecular formula C19H31IO2Sn B14455145 Stannane, (2-iodobenzoyloxy)tributyl- CAS No. 73927-93-2

Stannane, (2-iodobenzoyloxy)tributyl-

Katalognummer: B14455145
CAS-Nummer: 73927-93-2
Molekulargewicht: 537.1 g/mol
InChI-Schlüssel: DJGLVFXPYMMDKC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stannane, (2-iodobenzoyloxy)tributyl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 2-iodobenzoyloxy group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as intermediates in the preparation of various chemical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of stannane, (2-iodobenzoyloxy)tributyl- typically involves the reaction of tributyltin hydride with 2-iodobenzoic acid under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of stannane, (2-iodobenzoyloxy)tributyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Stannane, (2-iodobenzoyloxy)tributyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can participate in reduction reactions, often involving the transfer of hydrogen atoms.

    Substitution: The 2-iodobenzoyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce the corresponding alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Stannane, (2-iodobenzoyloxy)tributyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and the Stille coupling reaction.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of various chemical products, including polymers and coatings.

Wirkmechanismus

The mechanism of action of stannane, (2-iodobenzoyloxy)tributyl- involves the formation of reactive intermediates, such as radicals, which can participate in various chemical reactions. The tin atom in the compound plays a crucial role in stabilizing these intermediates and facilitating the reaction pathways. The molecular targets and pathways involved depend on the specific reaction and conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.

    Tributyltin chloride: Commonly used in organic synthesis and as a precursor to other organotin compounds.

    Tributyltin acetate: Used in various chemical reactions and as a catalyst.

Uniqueness

Stannane, (2-iodobenzoyloxy)tributyl- is unique due to the presence of the 2-iodobenzoyloxy group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain types of chemical reactions and applications where other organotin compounds may not be as effective.

Eigenschaften

CAS-Nummer

73927-93-2

Molekularformel

C19H31IO2Sn

Molekulargewicht

537.1 g/mol

IUPAC-Name

tributylstannyl 2-iodobenzoate

InChI

InChI=1S/C7H5IO2.3C4H9.Sn/c8-6-4-2-1-3-5(6)7(9)10;3*1-3-4-2;/h1-4H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI-Schlüssel

DJGLVFXPYMMDKC-UHFFFAOYSA-M

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.